molecular formula C13H13NO3 B1438760 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid CAS No. 1156524-53-6

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid

Cat. No. B1438760
M. Wt: 231.25 g/mol
InChI Key: HHTKAJYLLQQPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid” is a chemical compound with the molecular formula C13H13NO3 . It is a derivative of benzoic acid, which has been substituted with a furan-2-ylmethyl(methyl)amino group .

Scientific Research Applications

  • Green Chemistry

    • Furan platform chemicals are being used in the field of green chemistry . The chemical industry is undergoing a metamorphosis, switching from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Organic Chemistry

    • Furan derivatives are being used in the synthesis of new α,α-diaminoester and α,α-diamino acid derivatives . The α,α-diaminoester derivative was synthesized by nucleophilic substitution of methyl α-azido glycinate N-benzoylated with 2-tetrahydrofuran-2-ylmethan-amine .
    • The structure of these products were established on the basis of NMR spectroscopy (1H, 13C), and MS data .
  • Catalysis

    • Furan compounds and their derivatives are used in the synthesis of useful amines from biomass-based furan compounds . These versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .
    • The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
  • Pharmaceuticals

    • A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) . The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
  • Microwave-Assisted Synthesis

    • Furan derivatives are used in the synthesis of ester and amide derivatives under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
  • Bio-Based Materials

    • Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTKAJYLLQQPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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